molecular formula C23H25N3O4 B2786327 1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 890095-90-6

1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2786327
CAS No.: 890095-90-6
M. Wt: 407.47
InChI Key: RKNBQARUWHJBDH-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a spiro heterocyclic molecule featuring:

  • A benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring.
  • Substituents: A 4-hydroxy-3-methoxyphenyl group at position 2 and an acetyl (ethanone) group on the piperidine nitrogen.

Properties

IUPAC Name

1-[2-(4-hydroxy-3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15(27)25-11-9-23(10-12-25)26-19(17-5-3-4-6-21(17)30-23)14-18(24-26)16-7-8-20(28)22(13-16)29-2/h3-8,13,19,28H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNBQARUWHJBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that incorporates multiple functional groups, including a hydroxy group and a methoxy group on the phenyl ring. The structural complexity suggests potential interactions with various biological targets.

Antiproliferative Activity

Research indicates that compounds structurally related to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCC1954 (breast cancer)
  • IC50 Values : Compounds showed statistically significant inhibition of cell proliferation at concentrations as low as 6.25 μM. Notably, the antiproliferative effects were more pronounced in MCF-7 cells compared to HCC1954 cells due to differences in receptor expression (HER2+, ER+, PR+) .
CompoundCell LineIC50 (μM)Mechanism of Action
Compound 24MCF-76.25Inhibition of proliferation
Compound 25HCC195412.5Receptor-mediated signaling
Compound 19MCF-718Apoptosis induction

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that derivatives with similar structures can scavenge free radicals and reduce oxidative stress in cellular environments. This activity is crucial for preventing cellular damage associated with various diseases.

The biological activity of This compound may be attributed to multiple mechanisms:

  • Receptor Modulation : The presence of hydroxyl and methoxy groups allows for interaction with estrogen receptors and other nuclear receptors involved in cell proliferation and apoptosis.
  • Signal Transduction Pathways : The compound may influence key signaling pathways such as PI3K/Akt and MAPK pathways that are pivotal in cancer cell survival and growth .

Case Studies

Several studies have highlighted the biological relevance of compounds similar to This compound :

  • Study A : A recent investigation demonstrated that a related compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Study B : Another study reported the synthesis of novel derivatives that exhibited enhanced antiproliferative activity against resistant cancer cell lines when compared to standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Key Observations:
  • Substituent Impact : The 4-hydroxy-3-methoxyphenyl group in the target compound introduces both electron-donating (-OCH₃) and hydrogen-bonding (-OH) moieties, which may enhance solubility and target binding compared to simpler substituents (e.g., 4-chlorophenyl in ).
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) achieves higher yields (60-75%) compared to conventional methods, though copper-catalyzed approaches (e.g., ) offer broader substrate scope for heterocyclic diversification.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~450-500 g/mol, estimated) aligns with spiro analogs (e.g., 313.35 g/mol in , 300.31 g/mol in ), ensuring compliance with Lipinski’s rules for drug-likeness.

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